2-(4-(Pyrazin-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-638944 involves the reaction of 2-chloropyrimidine with 1-(2-pyrazinyl)piperazine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of WAY-638944 .
Industrial Production Methods
Industrial production of WAY-638944 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
WAY-638944 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: WAY-638944 can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of WAY-638944.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-638944 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
WAY-638944 can be compared with other similar compounds, such as:
Pyrimidine derivatives: Similar in structure but may have different functional groups.
Pyrazine derivatives: Share the pyrazine ring but differ in other structural aspects.
Uniqueness
WAY-638944 is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties .
List of Similar Compounds
- Pyrimidine, 2-[4-(2-pyrazinyl)-1-piperazinyl]-
- 1-(Pyrazine-2-yl)-4-(pyrimidine-2-yl)piperazine .
Properties
IUPAC Name |
2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRMTBJVSOJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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